3-Hydroxyindene
Description
Structural Classification and Nomenclature within Indene (B144670) Chemistry
Indene is a bicyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentadiene (B3395910) ring. Its chemical formula is C₉H₈. Hydroxylated indenes are a class of indene derivatives where one or more hydrogen atoms are substituted by a hydroxyl (-OH) group. 3-Hydroxyindene is structurally classified as a hydroxylated derivative of indene, with the hydroxyl group located at the third position of the indene ring system.
A crucial aspect of this compound's structure is its existence in tautomeric forms. It is the enol tautomer of 1-indanone (B140024). This tautomerism between the keto form (1-indanone) and the enol form (this compound) is a key feature of its chemistry. While the keto form is often more stable, the enol form can be isolated and plays a role in the reactivity of the system. acs.org The nomenclature follows standard IUPAC rules, where "indene" is the parent structure, and the position of the hydroxyl group is indicated by the locant '3'.
The indene framework, particularly when functionalized with hydroxyl and other groups, serves as a scaffold for a wide range of more complex molecules. ontosight.aimdpi.com The specific arrangement of functional groups imparts unique physical and chemical properties, such as reactivity, melting point, and solubility, which are fundamental to its applications in synthetic and medicinal chemistry. ontosight.ai
Table 1: Structural and Chemical Properties of the Indene Core
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈ |
| Molar Mass | 116.16 g/mol |
| Structure | Fused ring system (Benzene + Cyclopentadiene) |
Historical Context of Hydroxylated Indene Research
Research into indene and its derivatives has its roots in the early 20th century. One of the foundational studies in the area of functionalized indenes was conducted by Thiele and Weitz in 1910. acs.org They investigated the condensation reaction of o-phthalaldehyde (B127526) with nitromethane, which resulted in a product identified as 2-nitro-1-indanone. acs.org Their work also described derivatives of the corresponding enol form, 2-nitro-1-hydroxyindene, providing an early example of a hydroxylated indene system. acs.org
The broader field of indane chemistry, which includes the saturated backbone of indene, gained significant momentum in the mid-to-late 20th century. This increased interest was partly driven by the discovery of the biological activities of indane derivatives. For instance, the development of aminoindan compounds as potential therapeutic agents spurred further exploration of related structures. While much of the early focus was on the indane (dihydroindene) scaffold, this research laid the groundwork for investigating the synthesis and properties of the unsaturated indene systems, including hydroxylated variants. The synthesis of specifically substituted hydroxyindenes, such as 3-(2-aminoethyl)-5-hydroxyindene, was reported later, highlighting the ongoing efforts to create new derivatives for scientific study. rsc.org
Significance in Contemporary Organic Synthesis and Chemical Science
This compound and related hydroxylated indene structures are valuable intermediates in modern organic synthesis and hold considerable significance in medicinal chemistry and materials science. ontosight.ai The hydroxyl group serves as a versatile synthetic handle, allowing for a variety of chemical transformations to build more complex molecular architectures. nih.gov
In medicinal chemistry, the indene scaffold is recognized for its role in the development of biologically active compounds. Hydroxyindenes have been investigated for a range of potential therapeutic applications, including neuroprotective and anticancer properties. ontosight.ai For example, substituted 2-hydroxyindane-1,3-dione derivatives, which are closely related to hydroxylated indenes, are used in the synthesis of indeno[1,2-b]indoles, a class of compounds that act as inhibitors of human protein kinase CK2, a target in oncology research. mdpi.com Furthermore, the core structure is found in metabolites of larger drug molecules. europa.euapvma.gov.au
In the realm of organic synthesis, hydroxylated indenes are key precursors. The reduction of 1-indanone is a common method to produce 1-hydroxyindane (1-indanol), which is then used in coupling reactions to synthesize more elaborate molecules. vulcanchem.com The reactivity of the indene system, including its reactions with radicals like the hydroxyl radical, is also an area of active research, particularly in the context of combustion chemistry where indene is a known precursor to polycyclic aromatic hydrocarbons (PAHs). researchgate.net
Table 2: Selected Research Applications of Hydroxylated Indene Derivatives
| Derivative/System | Research Area | Significance/Finding | Reference(s) |
|---|---|---|---|
| 2-Hydroxyindane-1,3-dione | Medicinal Chemistry | Intermediate for synthesizing indeno[1,2-b]indole-based protein kinase CK2 inhibitors. | mdpi.com |
| 3-(2-Aminoethyl)-5-hydroxyindene | Organic Synthesis | Synthesized as an isostere of 5-hydroxytryptamine for biological studies. | rsc.org |
| 1-Hydroxyindane (Indanol) | Organic Synthesis | Used as a precursor in coupling reactions to create pyrimidine-indene hybrids. | vulcanchem.com |
| 2-Nitro-1-hydroxyindene | Foundational Chemistry | Early example of a stable enol form of a substituted indanone. | acs.org |
Structure
3D Structure
Properties
CAS No. |
53820-83-0 |
|---|---|
Molecular Formula |
C9H8O |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
3H-inden-1-ol |
InChI |
InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,6,10H,5H2 |
InChI Key |
BIZNWUYJZTURFM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxyindene and Its Derivatives
Regioselective and Stereoselective Synthesis
Control over the precise arrangement of atoms is a central theme in modern organic synthesis. For 3-hydroxyindene derivatives, achieving regioselectivity (the preferential reaction at one site over others) and stereoselectivity (the preferential formation of one stereoisomer over others) is crucial for accessing specific target molecules with desired biological or material properties.
A primary and straightforward route to this compound derivatives involves the reduction of the carbonyl group in corresponding indanone precursors. The choice of reducing agent and reaction conditions plays a critical role in determining the stereochemical outcome of the reaction, particularly when a chiral center is formed at the C-3 position.
For instance, the synthesis of 3-hydroxy-1-indanones can be achieved through various cyclization methods starting from different precursors. beilstein-journals.org Once the 1-indanone (B140024) skeleton is in place, the carbonyl group can be reduced. A notable approach involves a base-promoted vinylogous annulation cascade to first construct densely functionalized 3-hydroxyindanone scaffolds with high diastereoselectivity. researchgate.net Subsequent reduction of the remaining carbonyl group would yield dihydroxyindane derivatives.
Another method involves the treatment of benzoisoindolinone with an alkyllithium reagent, such as s-BuLi, which unexpectedly leads to the formation of a 3-hydroxyindanone derivative as the main product through a series of steps including lactam ring opening and intramolecular cyclization. nih.gov The reduction of the ketone at the 1-position of these intermediates provides a direct pathway to 1,3-dihydroxyindane derivatives. The stereoselectivity of this reduction step can be influenced by the steric hindrance of the substituents on the indanone ring and the nature of the hydride reagent used.
| Precursor Type | Reagent/Reaction | Product | Key Feature |
| Indanone | Hydride Reducing Agents (e.g., NaBH₄) | This compound derivative | Control of stereochemistry at C-3 |
| Benzoisoindolinone | s-BuLi, then MeOH quench | 3-Hydroxyindanone | Unexpected rearrangement and cyclization nih.gov |
| Alkylidene malononitriles & Cyclopentene-1,3-diones | Base-promoted annulation cascade | Functionalized 3-hydroxyindanone | High diastereoselectivity in scaffold construction researchgate.net |
This table summarizes key approaches to this compound precursors via carbonyl group manipulation.
Pericyclic reactions, which proceed through a concerted, cyclic transition state, offer a powerful tool for the construction of cyclic systems like the indene (B144670) framework. nih.gov Specifically, cycloaddition reactions involving ortho-quinone derivatives can be employed to generate the core structure of hydroxyindenes.
One such strategy involves the reaction of a hydroxy-o-quinone dimethide, generated by heating benzocyclobutenol. This reactive intermediate readily undergoes [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles. rsc.org This approach provides an efficient entry into tetracyclic systems that contain the fundamental hydroxyindene moiety embedded within a larger, more complex structure. rsc.org The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the diene (the o-quinone dimethide) and the dienophile.
| Diene | Dienophile | Reaction Type | Product Feature |
| Hydroxy-o-quinone dimethide | Various Alkenes | [4+2] Cycloaddition | Forms tetracyclic systems containing a hydroxyindene core rsc.org |
| o-Quinone | Strained Alkynes | Strain-Promoted o-Quinone Cycloaddition (SPOCQ) | Rapid formation of cycloadducts wur.nl |
This table illustrates the use of pericyclic reactions in constructing systems containing the hydroxyindene scaffold.
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials react in a single reaction vessel to form a complex product, avoiding the need for isolation of intermediates. nih.govnih.gov These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity. nih.gov While many MCRs focus on nitrogen-containing heterocycles like indoles, semanticscholar.orgresearchgate.netrsc.org similar principles can be applied to the synthesis of carbocyclic systems like indenes.
For example, a three-component, one-pot protocol can be designed for the regioselective synthesis of highly functionalized indene derivatives. Such a process might involve the sequential reaction of readily available starting materials catalyzed by simple reagents. Although direct one-pot syntheses leading specifically to this compound are less common in the literature than for its indole (B1671886) analogue, the development of such methods is an active area of research. The key challenge lies in designing a reaction cascade where the final step either introduces or preserves a hydroxyl group at the desired position on the indene ring.
Functionalization and Derivatization Routes
Beyond building the indene skeleton from acyclic precursors, strategies that involve the functionalization of a pre-existing indene or a related scaffold are also vital. These routes allow for the introduction of the hydroxyl group at a late stage in the synthesis.
The direct hydroxylation of an indene scaffold is a challenging transformation. The indene double bond is susceptible to various reactions, and controlling the regioselectivity to target the C-3 position specifically requires carefully chosen reagents. Asymmetric functionalization of alkenes, in general, provides a pathway to various chiral compounds, and strategies like hydroxyazidation can yield 1,2-azidoalcohols which could potentially be converted to hydroxyindenes. nih.gov However, direct and selective hydroxylation at the allylic C-3 position of an indene ring is not a commonly reported high-yielding procedure. More often, the hydroxyl group is incorporated as part of the initial ring-forming strategy.
A facile and highly efficient copper-catalyzed intramolecular annulation of simple 2-ethynylbenzaldehyde derivatives provides a direct route to 3-hydroxy-1-indanones under mild conditions and in very good yields. organic-chemistry.orgnih.gov This method is particularly valuable as it constructs the five-membered ring and installs the hydroxyl group at the C-3 position simultaneously.
The process starts with an ortho-alkynylbenzaldehyde, which is a derivative of an ortho-acylbenzaldehyde. The copper catalyst facilitates an intramolecular nucleophilic attack of the alkyne onto the aldehyde carbonyl group. This cyclization event generates the 3-hydroxy-1-indanone structure. Subsequent reduction of the ketone at the 1-position can then afford a 1,3-dihydroxyindane derivative. This strategy showcases how ortho-functionalized aromatic precursors can be powerful starting materials for the regioselective synthesis of functionalized indene systems. nih.gov
| Starting Material | Catalyst/Conditions | Intermediate Product | Final Product (after reduction) |
| 2-Ethynylbenzaldehyde | Copper Catalyst / Mild Conditions | 3-Hydroxy-1-indanone nih.gov | 1,3-Dihydroxyindane |
This table outlines the synthesis of this compound precursors starting from ortho-acylbenzaldehyde derivatives.
Chemoenzymatic and Biocatalytic Approaches to Hydroxylated Indanes
The integration of biocatalysis in organic synthesis provides a powerful tool for selective hydroxylation under mild conditions, which is of significant interest in drug discovery and development nih.gov. Chemoenzymatic strategies combine the selectivity of enzymes with the versatility of chemical reactions, offering innovative pathways for producing complex molecules mdpi.com.
Biocatalytic hydroxylation is particularly effective for C-H bond oxyfunctionalization, a challenging transformation in traditional organic synthesis nih.gov. Enzymes such as oxygenases and peroxygenases are key biocatalysts for this purpose nih.gov. Unspecific peroxygenases (UPOs) are especially versatile, capable of introducing oxygen atoms into C-H bonds to form hydroxyl groups under mild reaction conditions tudelft.nl. For instance, an engineered mutant of MthUPO has been shown to catalyze the benzylic hydroxylation of indane to produce (R)-1-indanol with high enantiomeric excess (95% ee) nih.gov. This highlights the potential of protein engineering to develop highly selective biocatalysts for producing specific hydroxylated indane stereoisomers.
The primary advantages of using biocatalysts like UPOs include their high selectivity and independence from expensive cofactors, relying instead on inexpensive hydrogen peroxide (H₂O₂) nih.gov. These enzymatic approaches are increasingly seen as viable alternatives to conventional chemical methods for creating hydroxylated compounds tudelft.nl.
| Enzyme Class | Example Enzyme | Substrate | Product | Key Features |
| Unspecific Peroxygenase (UPO) | Engineered MthUPO mutant L60F | Indane | (R)‐1‐indanol | High enantioselectivity (95% ee) nih.gov |
| Flavin-dependent monooxygenases (FMOs) | Various | Phenolic compounds, alkanes | Hydroxylated aromatics/alkanes | Well-established but can have limited substrate scope and depend on NAD(P)H cofactors nih.gov |
| Aldolases | Various | Aldehydes, Ketones | Hydroxylated chiral building blocks | Used in C-C bond formation to create complex oxygenated compounds nih.gov |
Specific Syntheses of Key Hydroxylated Indene Derivatives
The synthesis of hydroxyindene carboxylic acids can be achieved through established organic chemistry reactions, primarily involving the oxidation of appropriate precursors or the carboxylation of organometallic intermediates britannica.com. A common strategy for synthesizing carboxylic acids is the oxidation of primary alcohols or aldehydes britannica.com. For a hydroxyindene scaffold, this would involve a starting material such as a hydroxymethyl-substituted hydroxyindene, which could then be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Another powerful method involves the use of organometallic reagents, such as Grignard reagents, followed by quenching with carbon dioxide youtube.com. This approach introduces a carboxylic acid group while forming a new carbon-carbon bond. A plausible synthetic route could start with a halogenated hydroxyindene derivative. This precursor would first be converted into a Grignard reagent by reacting with magnesium metal. Subsequent reaction with solid carbon dioxide (dry ice) followed by an acidic workup would yield the desired hydroxyindene carboxylic acid.
Recent advancements have also focused on the reductive carboxylation of aldehydes with CO₂, presenting a sustainable pathway to α-hydroxycarboxylic acids chemrevlett.com. While not directly applied to indenes in the reviewed literature, this methodology could potentially be adapted. For instance, an indene-based aldehyde could be converted to a hydroxy carboxylic acid derivative using appropriate catalytic systems chemrevlett.com.
| Method | Precursor | Reagents | Product |
| Oxidation | Hydroxymethyl-hydroxyindene | 1. KMnO₄ or H₂CrO₄ | Hydroxyindene carboxylic acid |
| Grignard Reaction | Halo-hydroxyindene | 1. Mg, THF 2. CO₂ 3. H₃O⁺ | Hydroxyindene carboxylic acid |
| Hydrolysis of Nitriles | Cyano-hydroxyindene | H₃O⁺ or OH⁻, heat | Hydroxyindene carboxylic acid |
The introduction of nitro and phenyl groups onto a hydroxyindene core requires regioselective synthetic methods that are compatible with the existing hydroxyl functionality.
Nitro-Substituted Hydroxyindenes: Aromatic nitration is the most direct method for introducing a nitro group (NO₂) onto the aromatic ring of the indene skeleton. A standard method involves using a mixture of concentrated nitric acid and sulfuric acid google.com. The conditions, such as temperature and acid concentration, must be carefully controlled to favor mono-nitration and prevent over-reaction or decomposition, especially given the presence of a hydroxyl group which can be sensitive to harsh acidic conditions google.com.
For substrates that are sensitive to strong acids, alternative and milder nitration protocols are available. Palladium-catalyzed nitration of aryl chlorides or triflates offers a method with broad functional group compatibility under weakly basic conditions organic-chemistry.org. This approach could be suitable for a pre-functionalized hydroxyindene derivative. Another method involves the reaction of alkyl halides with silver nitrite, which is effective for preparing primary nitroalkanes and proceeds in an aqueous medium, tolerating other functionalities organic-chemistry.org.
Phenyl-Substituted Hydroxyindenes: The synthesis of phenyl-substituted derivatives can be accomplished through cross-coupling reactions. A copper-catalyzed intramolecular N-arylation approach has been used to synthesize N-phenyl-1H-indazoles from ortho-chlorinated arylhydrazones beilstein-journals.org. A similar strategy, adapted for C-C bond formation (e.g., Suzuki or Stille coupling), could be employed. This would typically involve reacting a halogenated hydroxyindene with phenylboronic acid (in the case of Suzuki coupling) in the presence of a palladium catalyst and a base. The synthesis of new 3-[(alkylthio)methyl]-1-hydroxy-2-(4'-substituted phenyl)indoles has been achieved through a process involving nitro reduction, intramolecular cyclization, and nucleophilic addition, demonstrating the feasibility of constructing phenyl-substituted indole scaffolds that are structurally related to indenes researchgate.net.
| Substitution | Method | Reagents | Key Features |
| Nitration | Electrophilic Aromatic Substitution | Conc. HNO₃, Conc. H₂SO₄ | Standard method, requires careful control of conditions google.com |
| Nitration | Pd-catalyzed Cross-Coupling | Aryl chloride/triflate, NaNO₂, Pd catalyst | Good functional group tolerance, milder conditions organic-chemistry.org |
| Phenylation | Suzuki Coupling | Halo-hydroxyindene, Phenylboronic acid, Pd catalyst, Base | Forms a C-C bond to attach the phenyl group. |
| Phenylation | Copper-Catalyzed Arylation | Analogous to N-arylation methods | Potentially applicable for C-phenylation on the indene core beilstein-journals.org. |
The construction of hydroxylated indenopyridine scaffolds involves the fusion of a pyridine ring onto the indane framework. Such heterocyclic structures are often synthesized through condensation and cyclization reactions. A highly effective strategy for building fused heterocyclic systems is the Pictet-Spengler reaction. An efficient one-pot synthesis of hydroxylated alkaloids has been developed using a Pictet-Spengler-type mechanism, starting from p-toluenesulfonylated sugars and an appropriate amine nih.gov.
Adapting this methodology, a hydroxylated indenopyridine could be synthesized starting from a hydroxylated amino-indane derivative. For example, a 1-amino-2-hydroxyindane could react with an aldehyde or keto-acid. The initial condensation would form a Schiff base, which would then undergo an intramolecular electrophilic substitution onto the aromatic ring of the indene, followed by aromatization to form the fused pyridine ring system. This approach is highly stereoselective and often does not require a metal catalyst nih.gov.
Another potential route involves the cyclocondensation of appropriately functionalized precursors. For example, the synthesis of 2-pyridone derivatives via the ring closure of a cyano-acetohydrazide with a 1,3-dicarbonyl compound demonstrates how a six-membered heterocyclic ring can be constructed researchgate.net. A similar strategy could be envisioned where a functionalized hydroxyindane acts as the backbone for the cyclization reaction to form the indenopyridine structure.
| Reaction Type | Precursors | Key Transformation | Resulting Scaffold |
| Pictet-Spengler Type | Hydroxylated amino-indane, Aldehyde/Keto-acid | Intramolecular cyclization | Fused Indenopyridine nih.gov |
| Cyclocondensation | Functionalized hydroxyindane, 1,3-dicarbonyl compound | Ring closure reaction | Fused Indenopyridone researchgate.net |
Chemical Transformations and Reactivity Profiles of 3 Hydroxyindene
Electrophilic and Nucleophilic Reactions of the Hydroxyl Group
The hydroxyl group of 3-hydroxyindene is a versatile functional group that can participate in both electrophilic and nucleophilic reactions. These reactions are fundamental to the synthesis of various indene (B144670) derivatives.
Esterification and Etherification of Hydroxyindenes
Esterification: this compound can undergo esterification, a reaction that involves treating the alcohol with a carboxylic acid in the presence of an acid catalyst. chemistrystudent.combyjus.com This process results in the formation of an ester and water. byjus.com The reaction is typically reversible and is driven to completion by removing water as it is formed. chemguide.co.uk For instance, the reaction of this compound with acetic acid would yield 3-indenyl acetate. The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack of the hydroxyl group of the indene. chemguide.co.uk
Etherification: The synthesis of ethers from this compound can be achieved through processes akin to the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base to form a more nucleophilic alkoxide, which then reacts with an alkyl halide in an SN2 displacement reaction. youtube.com For example, treating this compound with sodium hydride followed by methyl iodide would produce 3-methoxyindene.
The following table summarizes these two key reactions:
| Reaction | Reagents | Product |
| Esterification | Carboxylic Acid, Acid Catalyst | Ester |
| Etherification | Base, Alkyl Halide | Ether |
Nucleophilic Displacement Reactions of Hydroxyl Groups
The hydroxyl group of an alcohol is a poor leaving group. libretexts.org To facilitate nucleophilic displacement, the hydroxyl group of this compound must first be converted into a better leaving group. libretexts.org This can be achieved by protonating the hydroxyl group in the presence of a strong acid, forming a good leaving group, water. libretexts.org The resulting carbocation can then be attacked by a nucleophile. However, this method is generally limited to simple alcohols and may not be suitable for molecules with acid-sensitive functional groups. libretexts.org
For primary and secondary alcohols, SN2 reactions are more common, while SN1 reactions are typical for tertiary alcohols. csueastbay.edu Given that this compound is a secondary alcohol, it can react via both SN1 and SN2 mechanisms, which can sometimes lead to rearranged products. csueastbay.educhemguide.co.uk
Oxidation Reactions of Hydroxylated Indenes
The oxidation of hydroxylated indenes, such as this compound, can yield different products depending on the oxidizing agent and reaction conditions. As a secondary alcohol, this compound can be oxidized to a ketone. libretexts.orgolabs.edu.in Common oxidizing agents for this transformation include chromic acid (H₂CrO₄) and pyridinium (B92312) chlorochromate (PCC). libretexts.orgmsu.edu
The oxidation of this compound would be expected to yield 3-indanone. Tertiary alcohols are resistant to oxidation under these conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. libretexts.org
| Alcohol Type | Oxidation Product |
| Primary Alcohol | Aldehyde (with PCC), Carboxylic Acid (with stronger oxidants) |
| Secondary Alcohol | Ketone |
| Tertiary Alcohol | No Reaction (under mild conditions) |
Isomerization and Tautomerism Studies
Thermal Isomerization Pathways of Indene Derivatives
The study of thermal isomerization in indene derivatives is a complex field. While specific studies on the thermal isomerization of this compound are not prevalent in the provided search results, research on related azo-indole compounds shows that minimal chemical modifications can drastically alter their thermal behavior. rug.nl The mechanisms for thermal isomerization can include inversion or rotation pathways, with the preferred pathway being influenced by substituents and solvent. rug.nl For example, some phenylazoindoles isomerize via rotation in the absence of a protic solvent, but via inversion when methylated. rug.nl These studies often employ techniques like UV/Vis spectroscopy and computational analysis to understand the reaction pathways. rug.nl
Keto-Enol Tautomeric Equilibria in Hydroxyindenones
This compound itself is an enol tautomer that can exist in equilibrium with its keto form, 1-indanone (B140024). libretexts.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, distinguished by the different locations of an atom or group. libretexts.orglibretexts.org In keto-enol tautomerism, this involves the movement of a proton and the shifting of a double bond. libretexts.orglibretexts.org
The equilibrium between the keto and enol forms is influenced by several factors, including substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com For simple carbonyl compounds, the equilibrium generally favors the keto form due to the greater stability of the carbon-oxygen double bond. libretexts.org However, in some cases, the enol form can be stabilized. For example, in 1,3-dicarbonyl compounds, intramolecular hydrogen bonding can significantly increase the proportion of the enol tautomer. libretexts.orglibretexts.org The stability of the enol form can also be influenced by the solvent. researchgate.net
The interconversion between the keto and enol forms can be catalyzed by either acid or base. libretexts.org Under basic conditions, a base removes an alpha-hydrogen to form an enolate ion, which is then protonated on the oxygen to yield the enol. libretexts.org Under acidic conditions, the carbonyl oxygen is protonated, followed by the removal of an alpha-hydrogen by a base to form the enol. libretexts.org
Dimerization and Polymerization Reactions of Hydroxyindenes
The dimerization of indenone derivatives, which are structurally related to hydroxyindenes, can be initiated by acid catalysis. For instance, the treatment of 4-hydroxyindenone with trifluoroacetic acid in chloroform (B151607) leads to the formation of a dimer. publish.csiro.au This reaction proceeds efficiently, with nearly quantitative dimerization occurring upon gentle warming. publish.csiro.au The resulting pentacyclic indenone dimer is the primary product, even after prolonged heating. publish.csiro.au
While specific studies on the direct polymerization of this compound are not prevalent in the provided search results, the polymerization of related compounds provides insight into this potential reactivity. Hydroxystyrenes, for example, are known to have low stability as monomers. google.com Consequently, a common strategy involves protecting the phenolic hydroxyl group before polymerization, followed by a deprotection step to yield the polymer with free hydroxyl groups. google.com This methodology could foreseeably be applied to hydroxyindenes. Additionally, polymers containing naphtholphthalein, another hydroxylated aromatic structure, are utilized in underlayer films for photolithography to prevent intermixing with subsequent layers, highlighting a practical application of such polymers. epo.org
Rearrangement Processes of Hydroxylated Indene and Indane Derivatives
This compound exists in equilibrium with its keto tautomer, 1-indanone. This keto-enol tautomerism involves the interconversion between the two forms through the migration of a proton and the shifting of double bonds. tgc.ac.inwikipedia.org The rate of ketonization of this compound, generated from the photoelimination of 2-methoxyindan-1-one, has been measured in various aqueous solutions, allowing for the determination of the keto-enol equilibrium constant (pKE = 7.48) and the acidity constant of the enol (pKaE = 9.48). researcher.life
Rearrangement reactions are also observed in more complex hydroxylated indane derivatives. For instance, acid-catalyzed rearrangement of 7-aryl-7-hydroxy-6-(1-phenylethyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-ones results in the formation of spiro[indane-1,7′-pyrrolo[3,4-b]pyridin]-5′-ones. rsc.org Similarly, 3-(ω-phenylalkyl)-3-hydroxy-2-(1-phenylethyl)isoindolin-1-ones can undergo α,α-cyclization of N-acyliminium ion intermediates to yield spiro indanes. rsc.org Furthermore, an unexpected electrochemical rearrangement of 3-hydroxyoxindoles, which share a hydroxylated five-membered ring adjacent to a benzene (B151609) ring, leads to the formation of benzoxazinones. nih.gov
Ring-Opening and Ring-Closure Transformations in Indene Systems
Ring-opening and ring-closure reactions are fundamental transformations in the chemistry of indene and its derivatives. The synthesis of indene derivatives can be achieved through ring-closing metathesis of substituted phenols. organic-chemistry.org Another approach involves the rhodium-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes to afford indene derivatives. organic-chemistry.org
Conversely, ring-opening reactions can be initiated under specific conditions. For example, the ozonolysis of indene in ethanol (B145695) does not yield a true ozonide but rather 3-hydroxy-4,5-benzo-7-ethoxy-l,2-dioxacycloheptane, a ring-opened product. acs.orgcdnsciencepub.com This occurs through the cleavage of the primary ozonide. cdnsciencepub.com In a different context, the reaction of heterocyclic alcohols derived from tetralones and other ketones with superacidic trifluoromethanesulfonic acid can lead to a sequence of ring-closure and ring-opening, resulting in phenethyl-substituted aza-polycyclic aromatic compounds. nih.gov A cascade [3+2] annulation of 2-aryl oxazolines with α,β-unsaturated nitro olefins, catalyzed by Rh(III), proceeds via a synergistic ring-closing/ring-opening strategy to furnish nitro-functionalized indene-tethered amino alcohols. acs.org
Environmentally Relevant Transformations (e.g., Atmospheric Oxidation)
Indene and its derivatives are subject to atmospheric oxidation, primarily initiated by hydroxyl (OH) radicals. nih.govresearchgate.net The atmospheric degradation of these compounds can contribute to the formation of secondary organic aerosols (SOAs). nih.gov The OH-initiated oxidation of indene in the presence of oxygen and nitric oxide leads to the formation of various oxygenated polycyclic aromatic hydrocarbons (OPAHs), including hydroxyindene and indenone. nih.govresearchgate.net The atmospheric lifetime of indene is estimated to be approximately 2.74 hours. nih.govresearchgate.net
Ozonolysis is another significant atmospheric transformation for indene. nih.gov The reaction of indene with ozone leads to the formation of C9-bifunctionalized Criegee intermediates, which can further react to form highly condensable products, contributing to a higher SOA yield compared to simpler aromatic alkenes like 2-methylstyrene. nih.gov The presence of sulfur dioxide (SO₂) can enhance the formation of particulate matter during indene ozonolysis. rsc.org However, unlike the ozonolysis of styrene (B11656), the quantitative conversion of SO₂ to SO₃ does not occur. rsc.org The ozonolysis of indene in the presence of carbonyl compounds can lead to the formation of indenemonoozonide and cross-ozonides. lookchemmall.com
The environmental impact of indene derivatives is a growing area of concern, as these compounds can contaminate soil and water. ontosight.ai Research into their environmental fate is crucial for managing potential risks to ecosystems and human health. ontosight.ai
Mechanistic Investigations of 3 Hydroxyindene Reactions
Elucidation of Reaction Pathways and Intermediates
The study of reaction mechanisms involving 3-hydroxyindene and related hydroxylated indene (B144670) systems reveals a complex interplay of proton transfers, carbocationic intermediates, and radical species. Understanding these pathways is crucial for controlling reaction outcomes and designing synthetic strategies.
Proton-Transfer Mechanisms and Mobility in Indene Ring Systems
Proton mobility in the indene ring system is a well-documented phenomenon, primarily characterized by 1,3-prototropic shifts. scispace.com These tautomeric shifts can be base-catalyzed and involve the migration of a proton from the 1-position to the 3-position, or vice versa, leading to the isomerization of indene derivatives. scispace.com In the context of this compound, the presence of the hydroxyl group can influence this mobility.
Research on proton transfer in aqueous solutions has identified the Grotthuss mechanism, where protons hop through a hydrogen-bond network. wikipedia.orgnumberanalytics.com This can occur through either a stepwise or concerted mechanism. numberanalytics.com Recent studies have also proposed a radical-mediated proton transfer mechanism in acidic aqueous solutions, involving hydroxyl radicals (˙OH) and water radical cations (H₂O˙⁺) as intermediates. rsc.orgnih.gov The delocalization of positive charge over water clusters is a key feature of this process. nih.gov While not specific to indene systems, these fundamental principles of proton transfer in solution are relevant to the behavior of this compound, especially in acidic or basic media where the hydroxyl group can participate in hydrogen bonding and proton exchange.
The study of proton mobility in indene derivatives has utilized techniques like isotopic labeling to track the movement of protons. For instance, optically active 1-deutero-1-methylindene has been synthesized to investigate 1,3-prototropic shifts and determine kinetic isotope effects in base-catalyzed isomerizations. scispace.com Such studies have demonstrated that the rates of rearrangement can be influenced by the specific base used as a catalyst. scispace.com
Carbocationic Pathways in Hydroxylated Indene Rearrangements
Carbocationic intermediates play a significant role in the rearrangement reactions of hydroxylated indenes. These intermediates are typically formed under acidic conditions, where protonation of the hydroxyl group can lead to the loss of water and the formation of a carbocation. masterorganicchemistry.com The stability of the resulting carbocation influences the subsequent reaction pathway.
In the context of indene chemistry, carbocationic intermediates have been proposed in various transformations. For example, the Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes to form substituted indenes proceeds through a stable benzylic carbocation formed by Markovnikov proton addition. organic-chemistry.orgacs.org Similarly, Lewis acid-catalyzed reactions, such as the Friedel-Crafts alkylation of 3-hydroxy-2-oxindoles, proceed via carbocationic intermediates. rsc.org
Carbocation rearrangements, such as hydride shifts and alkyl shifts, are common events that lead to the formation of more stable carbocations. organicchemistrytutor.comlibretexts.orglibretexts.orgpearson.com These rearrangements can alter the carbon skeleton of the molecule and result in products that are not directly predicted from the initial structure. masterorganicchemistry.comlibretexts.org For instance, the reaction of 3-methyl-1-butene (B165623) with HBr leads to a rearranged product due to a hydride shift that converts a secondary carbocation into a more stable tertiary carbocation. libretexts.org While these are general principles of carbocation chemistry, they are applicable to understanding the potential rearrangements that this compound could undergo upon formation of a carbocationic intermediate. The stability of carbocations follows the order: tertiary > secondary > primary. organicchemistrytutor.com
The formation of carbocation intermediates is also implicated in metal-catalyzed reactions. For example, in iron porphyrin-catalyzed oxidation of indane, the formation of a carbocation intermediate is proposed to occur after the initial formation of a carbon radical, which then reacts with a bromide anion to yield the brominated product. rsc.org
Radical-Mediated Mechanisms (e.g., OH Radical Initiated Oxidation)
Radical-mediated reactions represent another important class of transformations for indene and its derivatives. The atmospheric oxidation of indene, initiated by hydroxyl (OH) radicals, has been studied using quantum chemical methods. researchgate.netnih.gov This process leads to the formation of various oxygenated polycyclic aromatic hydrocarbons (OPAHs), including hydroxyindene and indenone. researchgate.netnih.gov The reaction proceeds through the addition of the OH radical to the indene molecule, followed by reactions with oxygen (O₂) and nitrogen oxides (NO). researchgate.netnih.gov
The initial step in the OH-initiated oxidation of indene can involve either the abstraction of a hydrogen atom or the addition of the OH radical to the aromatic ring or the double bond. mdpi.com The radical adduct formation (RAF) pathway is often kinetically and thermodynamically favored over the hydrogen atom transfer (HAT) pathway. mdpi.com For indene, the formation of a 7-indene radical is a significant initial step. researchgate.netnih.gov
The subsequent reactions of the initially formed radicals are complex and can lead to a variety of products. In the presence of O₂, peroxy radicals are formed, which can then react further. researchgate.net These radical-mediated pathways are crucial for understanding the environmental fate of indene and the formation of secondary organic aerosols. researchgate.netnih.gov
Catalysis in Hydroxylated Indene Transformations
Catalysis plays a pivotal role in directing the transformations of hydroxylated indenes, enabling a wide range of reactions with high efficiency and selectivity. Both metal-based catalysts and acid/base catalysts are employed to achieve specific chemical outcomes.
Metal-Catalyzed Reaction Mechanisms
Transition metal catalysis is a powerful tool for the synthesis and functionalization of indene derivatives. organic-chemistry.org Various metals, including palladium (Pd), rhodium (Rh), nickel (Ni), iron (Fe), and copper (Cu), have been utilized in catalytic transformations involving indenes. acs.orgorganic-chemistry.orgrsc.org
Metal-catalyzed reactions often proceed through the formation of organometallic intermediates. For example, in palladium-catalyzed reactions, the formation of a π-allylpalladium species is a key step in processes like the enantioselective allylic C-H activation for the synthesis of spirocyclic indene derivatives. nih.gov These reactions can be coupled with other transformations, such as ring expansions. nih.gov
Iron-catalyzed reactions have also been employed for the synthesis of indenes. For instance, the reaction of N-benzylic sulfonamides with internal alkynes in the presence of FeCl₃ affords various functionalized indene derivatives through the generation of benzyl (B1604629) cation intermediates. organic-chemistry.org Iron porphyrin complexes can catalyze the oxidation of C-H bonds, and in the case of indane, can lead to the formation of indene as the sole product under certain conditions. rsc.org
Copper-catalyzed reactions are also prevalent in organic synthesis. For example, copper bromide can catalyze radical cascade reactions of 1,7-enynes to construct polycyclic compounds, including indenes. rsc.org These reactions often involve single-electron transfer (SET) processes to generate radical intermediates. rsc.org
The hydroxyl group in hydroxylated indenes can act as a directing group or participate in the reaction. For example, in palladium-catalyzed oxidative carbocyclization of enallenes, a weakly coordinating hydroxyl group can assist in the C-H bond cleavage step. diva-portal.org
Table of Metal-Catalyzed Reactions for Indene Synthesis
| Catalyst | Reactants | Product | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| Rh(I) | 2-(chloromethyl)phenylboronic acid and alkynes | Indene derivatives | - | organic-chemistry.org |
| FeCl₃ | N-benzylic sulfonamides and internal alkynes | Functionalized indene derivatives | Generation of benzyl cation intermediates | organic-chemistry.org |
| Ni | o-bromobenzyl zinc bromide and alkynes | Indene derivatives | Carboannulation | organic-chemistry.org |
| Pd(II)/Brønsted acid | - | Spirocyclic indene derivatives | Enantioselective allylic C-H activation | nih.gov |
| Fe-porphyrin | Indane | Indene | Inhibition of oxygen rebound | rsc.org |
Brønsted and Lewis Acid/Base Catalysis in Indene Chemistry
Brønsted and Lewis acids are widely used catalysts in indene chemistry, facilitating reactions by activating substrates and stabilizing transition states. numberanalytics.com
Brønsted Acid Catalysis: Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), are effective catalysts for the synthesis of indenes. organic-chemistry.orgacs.orgnih.gov A notable example is the cyclization of diaryl- and alkyl aryl-1,3-dienes to produce a variety of indene derivatives in good to excellent yields under mild conditions. organic-chemistry.orgacs.orgnih.gov The mechanism involves the protonation of the diene to form a stable benzylic carbocation, which then undergoes an intramolecular cyclization followed by deprotonation to regenerate the catalyst. organic-chemistry.org This method is highly selective and tolerates a range of functional groups. organic-chemistry.orgacs.org
Lewis Acid Catalysis: Lewis acids, which are electron-pair acceptors, also play a crucial role in promoting reactions involving indene precursors. wikipedia.org They can coordinate to functional groups, such as carbonyls or hydroxyls, increasing the electrophilicity of the substrate. numberanalytics.comwikipedia.org For instance, BF₃·OEt₂ is used to catalyze tandem reactions of diazo compounds and propargyl alcohols to afford highly substituted indenes. acs.org The proposed mechanism involves the Lewis acid-mediated generation of an allene (B1206475) carbocation intermediate. acs.org
Lewis acids like FeCl₃ can catalyze the cyclization of in situ generated dimethyl acetals of (E)-2-alkylcinnamaldehydes to 1-methoxy-2-alkyl-1H-indenes. organic-chemistry.org Furthermore, Lewis acids have been employed in Friedel-Crafts alkylations of 3-hydroxy-2-oxindoles, which share structural similarities with this compound, to access complex core structures. rsc.org The choice of Lewis acid can be critical for the success of these reactions. rsc.org
Table of Acid-Catalyzed Reactions in Indene Synthesis
| Catalyst Type | Catalyst Example | Reaction | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| Brønsted Acid | Trifluoromethanesulfonic acid (TfOH) | Cyclization of diaryl- and alkyl aryl-1,3-dienes | Formation of a stable benzylic carbocation | organic-chemistry.orgacs.orgnih.gov |
| Lewis Acid | BF₃·OEt₂ | Tandem reaction of diazo compounds and propargyl alcohols | Generation of an allene carbocation intermediate | acs.org |
| Lewis Acid | FeCl₃ | Cyclization of (E)-2-alkylcinnamaldehyde dimethyl acetals | - | organic-chemistry.org |
Kinetic and Thermodynamic Analyses of Reaction Processes
The kinetic and thermodynamic parameters of chemical reactions are crucial for understanding reaction mechanisms, predicting product distributions, and optimizing reaction conditions. While specific, detailed experimental kinetic and thermodynamic studies exclusively focused on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on the parent compound, indene, and its derivatives. These studies provide a foundational understanding of the reactivity and energetic properties of the indene ring system, which can be extrapolated to its hydroxylated analogue.
Research Findings from Related Indene Reactions
Investigations into the atmospheric oxidation and thermodynamic stability of indene and its heteroatom derivatives offer a pertinent framework for discussing the likely kinetic and thermodynamic behavior of this compound.
Kinetic Insights from Atmospheric Oxidation Studies:
The atmospheric oxidation of indene initiated by hydroxyl (•OH) radicals has been a subject of computational and mechanistic studies. researchgate.netnih.gov These studies are relevant as they involve the formation of hydroxylated indene species and provide data on reaction rates.
Thermodynamic Data from Indene and its Derivatives:
Thermochemical studies on indene and related compounds provide essential data on their stability and the energetics of their reactions. The standard molar enthalpy of formation in the gaseous phase (ΔfH°(g)) is a key thermodynamic parameter. For indene, this value has been a subject of study, providing a baseline for its derivatives. researchgate.netiupac.orgnih.gov
The hydrogenation of indene to indane is an exothermic process, and the heat of this reaction has been measured. iupac.org This provides a measure of the thermodynamic stability gained by saturating the double bond in the five-membered ring. The enthalpy of hydrogenation for indene to indane is a critical piece of thermodynamic data.
The following interactive table summarizes key thermodynamic parameters for indene, which serve as a reference for understanding the thermodynamic landscape of its derivatives like this compound.
| Compound | Enthalpy of Formation (g, 298.15 K) | Enthalpy of Vaporization (298.15 K) | Enthalpy of Fusion (at m.p.) |
| Indene | Data not consistently available in search results | 10.4 - 10.8 kcal/mol nist.gov | 2.44 kcal/mol nist.gov |
Note: The interactive features of the table would be enabled in a web-based format.
While direct experimental data for this compound is lacking, computational chemistry provides a powerful tool for estimating its thermodynamic properties. schrodinger.comwsu.eduucr.edu Methods such as high-level ab initio calculations can predict enthalpies of formation, reaction enthalpies, and Gibbs free energies for reactions involving this compound, thereby guiding experimental investigations. nih.govmdpi.com For instance, the enthalpy of formation of this compound could be calculated and compared to that of indene to assess the thermodynamic effect of the hydroxyl substituent.
Computational Chemistry and Theoretical Studies of 3 Hydroxyindene
Electronic Structure and Molecular Conformation Analysis
Computational analysis of molecules like 3-hydroxyindene reveals detailed information about their electronic structure and preferred three-dimensional shapes. The geometry of indene (B144670) derivatives is often non-planar. researchgate.net For instance, in related indene structures, the five-membered ring can adopt a twist conformation. iucr.org The addition of substituents, such as a hydroxyl group, significantly influences the molecule's electronic properties and conformation.
The distribution of electrons within the molecule, described by frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is crucial for understanding its chemical reactivity. researchgate.net The energy gap between HOMO and LUMO provides an indication of the molecule's stability and reactivity. researchgate.net Computational methods can precisely calculate the energies of these orbitals and map the molecular electrostatic potential (MEP), which identifies the regions of a molecule that are rich or poor in electrons, thus predicting sites for electrophilic and nucleophilic attack. researchgate.net
Studies on similar aromatic systems demonstrate that properties like bond lengths and angles can be accurately predicted. For example, in substituted phenoxyacetic acids, computational models have shown how substituent groups induce stress and strain on the aromatic ring, leading to specific elongations or compressions of carbon-carbon bonds. pulsus.com These computational insights into the electronic and geometric structure are fundamental for understanding the behavior of this compound.
Quantum Chemical Methodologies Applied to Indene Systems
A variety of quantum chemical methods are employed to study indene and its derivatives, offering a balance between computational cost and accuracy. github.io These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It has become a popular tool in computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.orgroyalsocietypublishing.org DFT calculations have been successfully applied to various indene systems to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net
Different functionals are used within the DFT framework to approximate the exchange and correlation interactions. wikipedia.org For instance, the B3LYP functional combined with basis sets like 6-311++G(d,p) has been used to study the structure and vibrational spectra of indene derivatives. researchgate.netresearchgate.net The choice of functional and basis set can impact the accuracy of the results, and studies often compare different combinations to find the most reliable method for a specific property. royalsocietypublishing.org For example, a comparison of 17 different DFT functionals for calculating bond dissociation energies in aromatic systems found that M06-2X, M05-2X, and M08-HX functionals provided highly accurate results. royalsocietypublishing.org
DFT is also instrumental in calculating properties that are key to understanding reactivity, such as molecular electrostatic potential and frontier molecular orbital energies. researchgate.net These calculations help in identifying reactive sites and predicting the outcomes of chemical reactions. researchgate.netresearchgate.net
Table 1: Selected DFT Functionals and Their Applications in Studying Aromatic Systems
| Functional | Common Applications | Reference |
| B3LYP | Geometry optimization, vibrational frequencies, electronic properties. | researchgate.netresearchgate.netresearchgate.net |
| M06-2X | Calculation of thermochemical parameters like bond dissociation energies. | royalsocietypublishing.org |
| M05-2X | Accurate prediction of bond dissociation energies in aromatic systems. | royalsocietypublishing.org |
| M08-HX | High accuracy for bond dissociation energy calculations. | royalsocietypublishing.org |
| PBEh-3c | A composite DFT method used for improving energetic descriptions. | github.io |
Ab Initio Computational Approaches
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF) and coupled cluster (CCSD), provide a hierarchical approach to solving the electronic Schrödinger equation, with accuracy generally improving with the level of theory and the size of the basis set. github.iowikipedia.org
Ab initio calculations have been utilized to study various aspects of indene and its derivatives. For example, the geometries of 1,2-dithiole-3-thione and its derivatives were optimized using ab initio methods, and the results showed good correlation with experimental data and DFT calculations. bioinfopublication.org In another study, ab initio HF and DFT methods with the 6-311++G(d,p) basis set were used to analyze the vibrational frequencies and optimized geometric parameters of 3-ethylpyridine, a related heterocyclic aromatic compound. researchgate.net
While computationally more demanding than DFT, ab initio methods like CCSD(T) are often used to obtain highly accurate single-point energies for calibrating other methods or for studying systems where DFT may not be sufficiently accurate. acs.org The choice between DFT and ab initio methods often depends on the specific research question and the available computational resources, with researchers sometimes using a combination of both to achieve a balance of accuracy and efficiency. scielo.brresearchgate.net
Theoretical Exploration of Reaction Mechanisms
Computational chemistry is a powerful tool for exploring the intricate details of chemical reactions, providing insights that are often inaccessible through experimental means alone. libretexts.org For indene and its derivatives, theoretical studies can map out reaction pathways, identify key intermediates and transition states, and predict the energy barriers that govern reaction rates.
Potential Energy Surface (PES) Mapping
A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.org By mapping the PES, chemists can visualize the energy landscape of a chemical reaction, identifying the most favorable pathways from reactants to products. libretexts.org
For indene-related reactions, PES mapping has been used to understand formation and degradation mechanisms. For example, the reaction of the methylidyne radical with styrene (B11656) to form indene has been studied by mapping the PES, revealing barrierless reaction pathways that are viable even at low temperatures. nih.gov Similarly, the degradation of indene has been investigated by exploring its PES, identifying pathways for the loss of hydrogen atoms and other small molecules. frontiersin.org These studies often reveal multiple competing pathways and complex networks of intermediates and transition states. researchgate.net The exploration of the PES is crucial for understanding reaction mechanisms and predicting product distributions. scispace.comresearchgate.nethawaii.edu
Transition State Characterization and Activation Energy Prediction
A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on the lowest energy path between reactants and products. libretexts.org Characterizing the geometry and energy of the transition state is essential for understanding the kinetics of a reaction. Computational methods can locate and characterize these transient structures, which are often difficult to observe experimentally.
For reactions involving indene systems, theoretical calculations have been used to identify transition states and predict activation energies. For example, in the study of ring expansion and isomerization of methylene (B1212753) indene radicals, transition states were located, and their energetics were calculated to understand the competing reaction pathways. researchgate.net The activation energies for various reaction steps, such as hydrogen ejection from indene, have been computed using methods like variational transition state theory. pnas.org
The accuracy of activation energy predictions depends on the computational method used. bath.ac.uk While DFT can provide good estimates, more accurate methods like coupled cluster theory are sometimes employed for critical reaction steps. researchgate.net Recent advancements also include the use of machine learning models trained on large datasets of calculated activation energies to accelerate predictions. chemrxiv.orgrsc.org These computational approaches provide invaluable quantitative data on reaction barriers, enabling a deeper understanding of the factors that control the speed of chemical transformations. libretexts.org
Prediction of Spectroscopic Parameters for Structural Elucidation
Computational chemistry provides indispensable tools for predicting the spectroscopic properties of molecules, which is fundamental for their structural elucidation and the interpretation of experimental data. youtube.com For this compound and related compounds, theoretical methods are used to calculate a variety of parameters that directly correlate with different types of spectra. scielo.org.mxdergipark.org.tr
Density Functional Theory (DFT) is a widely used quantum mechanical method for these predictions due to its favorable balance of accuracy and computational cost. scielo.org.mxwikipedia.org By calculating the electronic structure of a molecule, DFT can predict several spectroscopic indicators:
NMR Spectroscopy: The chemical shifts (δ) and coupling constants in Nuclear Magnetic Resonance (NMR) spectroscopy are determined by the magnetic environment of each nucleus. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach within DFT, can accurately calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts. This allows for the assignment of signals in experimental ¹H and ¹³C NMR spectra to specific atoms within the this compound structure. google.com
UV-Visible Spectroscopy: The absorption of ultraviolet or visible light by a molecule corresponds to the promotion of an electron from an occupied orbital to an unoccupied one. Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic transition energies and oscillator strengths. wiley.com These calculations help in interpreting UV-Vis spectra and understanding the electronic properties of the molecule, such as the transitions involving the π-system of the indene core.
In recent years, the field has seen a surge in the application of machine learning and deep learning. nsf.gov These advanced computational techniques can be trained on large datasets of molecules and their corresponding spectra. nsf.govresearchgate.net Once trained, these models can rapidly predict a molecule's structure from its experimental spectrum or, conversely, generate a predicted spectrum for a given structure. nsf.govnih.gov This approach holds the potential to significantly accelerate the process of identifying unknown compounds. nsf.gov
Table 2: Computational Prediction of Spectroscopic Parameters
| Spectroscopic Method | Predicted Parameters | Common Computational Approach |
|---|---|---|
| NMR (¹H, ¹³C) | Chemical Shifts, Coupling Constants | DFT with GIAO method |
| Infrared (IR) | Vibrational Frequencies, Intensities | DFT, MP2 |
| Raman | Vibrational Frequencies, Intensities | DFT, MP2 |
| UV-Visible | Absorption Wavelengths (λmax), Oscillator Strengths | Time-Dependent DFT (TD-DFT) |
Advanced Applications in Organic Synthesis and Chemical Development
Role as Building Blocks in Natural Product Synthesis
Natural product synthesis is a field dedicated to the creation of complex molecules found in nature. openaccessjournals.com These molecules often have remarkable biological activities and are crucial for the development of pharmaceuticals and other materials. openaccessjournals.com The synthesis of these intricate structures requires creative and efficient strategies to assemble complex molecular architectures. openaccessjournals.com
Within this context, 3-hydroxyindene derivatives serve as important building blocks. For instance, a hydroxy indene (B144670) derivative was identified as a suitable partner for an o-quinone in a strategy aimed at synthesizing a model system for sporolide. nih.gov This synthesis involved the construction of the hydroxy indene fragment from a benzoic acid derivative. nih.gov The process included the reduction of a carboxylic acid, protection of the resulting alcohol, and subsequent reactions to form the desired indene structure. nih.gov This highlights the utility of this compound derivatives in the multi-step synthesis of complex natural product frameworks.
The synthesis of natural products is a complex endeavor that often involves numerous steps and the careful orchestration of chemical reactions. openaccessjournals.com The use of well-defined building blocks like this compound can simplify these synthetic routes and provide access to a wide range of structurally diverse natural products.
Precursors for Complex Polycyclic and Heterocyclic Scaffolds
The development of synthetic methods for constructing polycyclic and heterocyclic scaffolds is a significant area of organic chemistry, as these structures are present in a vast array of natural products and pharmaceuticals. frontiersin.org this compound and its derivatives are valuable precursors for creating these complex molecular architectures.
One approach involves the dearomatization of indoles to generate complex polycyclic scaffolds. nih.gov For example, a silver(I)-catalyzed enantioselective dearomative cyclization cascade of ynone-tethered indoles can produce the core scaffold of akuammiline (B1256633) alkaloids. nih.gov This method allows for the rapid construction of tetracyclic systems from simple, commercially available indole (B1671886) derivatives. nih.gov
Furthermore, unified approaches are being developed to synthesize a variety of bridged polycyclic scaffolds. whiterose.ac.ukrsc.org These methods often involve a key C-H arylation/cyclization "stitching" process to create diverse three-dimensional structures. whiterose.ac.ukrsc.org Such strategies have significantly expanded the range of accessible bridged ring systems that contain both a nitrogen atom and an aromatic ring. whiterose.ac.ukrsc.org
The synthesis of nitrogen-containing heterocyclic scaffolds is another area where indene-related structures play a crucial role. mdpi.com Sequential reactions of aminoalkynes with carbonyls, often catalyzed by metals, provide an efficient route to a variety of polyfunctionalized nitrogen heterocycles. mdpi.com For instance, the reaction of 2-alkynylanilines with carbonyl derivatives can lead to the formation of N-(Z)-alkenyl indoles. mdpi.com
The versatility of these methods is further demonstrated by the synthesis of a novel sp3-rich 6-5-5-6 tetracyclic ring scaffold using a palladium-catalyzed domino Heck–Suzuki reaction. cam.ac.uk This reaction is highly selective and tolerant of various boronic acids, providing access to a new class of compounds with potential biological activity. cam.ac.uk
Table 1: Examples of Polycyclic and Heterocyclic Scaffolds Synthesized from Indene Derivatives
| Starting Material Type | Reaction Type | Resulting Scaffold | Catalyst/Reagent |
|---|---|---|---|
| Ynone-tethered indoles | Enantioselective dearomative cascade | Akuammiline alkaloid core | Ag(I) catalyst |
| Mono- or bicyclic amines | C-H arylation/cyclization | Bridged polycyclic scaffolds | Not specified |
| 2-Alkynylanilines | Sequential reaction with carbonyls | N-(Z)-alkenyl indoles | InBr3 |
| Ortho-bromo aryl indene derivative | Domino Heck–Suzuki reaction | 6-5-5-6 tetracyclic ring scaffold | Palladium catalyst |
Applications in Materials Chemistry
The field of organic electronics utilizes organic molecules and polymers for their electronic properties, such as conductivity. wikipedia.org These materials offer the potential for low-cost, flexible electronic devices. wikipedia.orgnitt.edu
Intermediates for Organic Electronic Materials (e.g., Non-Fullerene Acceptor Precursors)
This compound derivatives are emerging as important intermediates in the synthesis of organic electronic materials, particularly non-fullerene acceptors (NFAs) for organic solar cells (OSCs). griffith.edu.aumdpi.com NFAs are a class of materials designed to overcome the limitations of traditional fullerene-based acceptors, offering tunable energy levels and strong light absorption. mdpi.com
The design and synthesis of novel NFAs are crucial for advancing the efficiency of organic solar cells. Research has shown that modifications to the chemical structure of NFAs, such as fluorination or chlorination, can significantly impact their electronic properties and molecular packing, which in turn affects the photovoltaic performance. arxiv.orgnih.gov For instance, chlorination of NFA precursors has been found to be an effective strategy for reducing the energy gap between the triplet and singlet states, which can enhance the utilization of triplet excitons in the photovoltaic process. arxiv.org
The development of these materials relies on the availability of versatile building blocks. The synthesis of hydroxyindene derivatives, such as 1-Hydroxy-2,3-dihydro-1H-indene, can be achieved through the catalytic hydrogenation of indenol followed by selective oxidation. vulcanchem.com These synthetic routes provide access to the core structures needed to build complex and high-performance organic electronic materials. nih.gov
Table 2: Key Non-Fullerene Acceptors and their Precursors
| Non-Fullerene Acceptor (NFA) | Precursor Component | Key Feature/Application |
|---|---|---|
| ITIC | Indanone derivative | Broadens photodetection range in organic photodetectors d-nb.info |
| Fluorinated/Chlorinated NFAs | Modified indene precursors | Enhances photovoltaic performance by tuning electronic properties arxiv.org |
Design of Catalytic Systems and Processes
This compound and its derivatives are also implicated in the design of catalytic systems, particularly in the realm of asymmetric catalysis. Asymmetric catalysis focuses on the synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry. rsc.orgwikipedia.org
While direct research on this compound as a catalyst itself is not extensively documented in the provided context, its structural motif is found in ligands and products of catalytic reactions. For example, the synthesis of chiral 3-substituted-3-hydroxy-2-oxindoles, which are structurally related to this compound, has been achieved with high enantioselectivity using various metal and organocatalysts. rsc.orgbeilstein-journals.orgnih.gov These reactions often employ chiral ligands in combination with metal complexes to control the stereochemical outcome. beilstein-journals.org
The development of catalytic processes often involves the use of specific catalysts to increase the rate of a chemical reaction. wikipedia.org For instance, catalytic hydrogenation is a common process used to add hydrogen atoms across a double bond, and it typically requires a metal catalyst. libretexts.org The synthesis of 1-Hydroxy-2,3-dihydro-1H-indene from indenol involves such a catalytic hydrogenation step. vulcanchem.com
Furthermore, the principles of catalysis are being applied to develop more sustainable and efficient synthetic methods. wikipedia.org Organocatalysis, which uses small organic molecules as catalysts, is a rapidly growing field that offers an alternative to metal-based catalysts. wikipedia.org The insights gained from studying the synthesis and reactivity of molecules like this compound can inform the design of new organocatalysts and catalytic processes.
The broader field of catalysis also extends to environmental applications, such as the selective catalytic reduction (SCR) of nitrogen oxides (NOx) from exhaust gases. kanadevia.com While not directly related to this compound, this highlights the diverse applications of catalytic systems in modern technology.
Emerging Research Frontiers and Future Directions
Development of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign methods for synthesizing 3-hydroxyindene and its analogs is a primary focus of current research. Green chemistry principles, such as atom economy and the use of renewable resources and less hazardous solvents, are increasingly being integrated into synthetic strategies. imist.mamatanginicollege.ac.innih.gov
Recent advancements include microwave-assisted intramolecular Friedel-Crafts acylations, which offer a greener alternative for producing 1-indanones, key precursors to hydroxyindenes. beilstein-journals.org The use of metal triflates in ionic liquids as catalysts in these reactions is noteworthy, as the catalyst can often be recovered and reused. beilstein-journals.org Another approach involves the stereoselective dimerization of phthalaldehydes catalyzed by N-heterocyclic carbenes to create polyhydroxylated spiro- or fused 1-indanones. beilstein-journals.org
Biocatalysis is also emerging as a powerful tool for the synthesis of chiral intermediates related to hydroxyindenes. core.ac.ukmdpi.com For instance, microorganisms and their enzymes are being used for the chemo-, regio-, and enantioselective transformation of indene (B144670) and its derivatives. core.ac.ukmdpi.com The bioconversion of indene to cis-(1S,2R)-indandiol, a precursor for the HIV protease inhibitor Crixivan, highlights the potential of biocatalytic routes. mdpi.com Researchers are also exploring the use of engineered enzymes to improve reaction yields and selectivities. acs.org
Furthermore, innovative catalytic systems are being developed. For example, a sequence of palladium-catalyzed Suzuki coupling and ruthenium-catalyzed ring-closing metathesis provides a controlled method for constructing functionalized indene derivatives from readily available substituted phenols. organic-chemistry.org The exploration of solvent-free reaction conditions is another promising avenue for sustainable synthesis. ijpsr.com
| Synthetic Approach | Key Features | Precursor/Starting Material | Catalyst/Reagent | Sustainability Aspect |
| Microwave-assisted Intramolecular Friedel-Crafts Acylation | Environmentally benign, catalyst reusability | 3-Arylpropanoic acids | Metal triflate in ionic liquids | Green chemistry principles, catalyst recycling beilstein-journals.org |
| N-Heterocyclic Carbene Catalyzed Dimerization | Stereoselective | Phthalaldehydes | Imidazole-based carbene | High stereocontrol beilstein-journals.org |
| Biocatalysis | High chemo-, regio-, and enantioselectivity | Indene | Microorganisms/Enzymes (e.g., from Rhodococcus) | Use of renewable catalysts, mild reaction conditions core.ac.ukmdpi.com |
| Sequential Pd and Ru Catalysis | Controlled construction of functionalized indenes | Substituted phenols | Palladium and Ruthenium catalysts | High yield and control organic-chemistry.org |
| Solvent-Free Condensation | Avoidance of organic solvents | Aldehyde, β-ketoester, urea/thiourea | None (thermal) | Elimination of hazardous solvents ijpsr.com |
Advanced Spectroscopic and Computational Approaches for Mechanistic Insights
A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for optimizing existing methods and designing new ones. Advanced spectroscopic techniques and computational chemistry are playing a pivotal role in this endeavor.
Spectroscopic methods such as FT-IR, NMR (¹H and ¹³C), and UV-Visible spectroscopy are routinely used to characterize this compound derivatives and reaction intermediates. ijpsr.comacs.orgmdpi.com These techniques provide valuable information about the molecular structure and electronic properties of these compounds. acs.orgmdpi.com
Computational approaches, particularly Density Functional Theory (DFT), are being employed to gain detailed insights into reaction pathways and transition states. dergipark.org.trahievran.edu.trrsc.org DFT calculations can help in understanding the electronic structure, vibrational frequencies, and reactivity of molecules. dergipark.org.trahievran.edu.tr For example, DFT has been used to study the mechanism of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which can be relevant for the functionalization of indene derivatives. rsc.org Such computational studies can predict reaction outcomes and guide the design of more efficient catalysts and reaction conditions. mckgroup.org The combination of experimental spectroscopic data with theoretical calculations allows for a comprehensive analysis of molecular properties and reaction dynamics. dergipark.org.trjournalcra.compulsus.compulsus.com
| Technique | Application in this compound Research | Insights Gained |
| FT-IR Spectroscopy | Characterization of functional groups | Vibrational modes of the molecule ijpsr.commdpi.com |
| NMR Spectroscopy (¹H & ¹³C) | Structural elucidation | Chemical environment of protons and carbon atoms acs.org |
| UV-Visible Spectroscopy | Study of electronic transitions | Electronic properties and conjugation pulsus.compulsus.com |
| Density Functional Theory (DFT) | Mechanistic studies, prediction of properties | Reaction pathways, transition state energies, electronic structure dergipark.org.trahievran.edu.trrsc.org |
Chemoinformatics and Machine Learning in Hydroxyindene Researchnih.gov
The fields of chemoinformatics and machine learning are revolutionizing chemical research by enabling the analysis of large datasets to predict chemical properties and reactivity. rsc.orgchemrxiv.orgneurips.cc These tools are increasingly being applied to the study of indene derivatives, including this compound.
Chemoinformatics involves the use of computational methods to analyze chemical information, which can aid in drug discovery and materials science. nih.govneovarsity.orglongdom.org For instance, by analyzing chemical databases, researchers can identify potential drug candidates among indene derivatives and predict their biological activities. neovarsity.org Quantitative Structure-Activity Relationship (QSAR) models, a key component of chemoinformatics, can establish correlations between the chemical structure of a compound and its biological effects. longdom.org
Machine learning algorithms are being developed to predict the outcome of chemical reactions, which can significantly accelerate the discovery of new synthetic routes. neurips.ccnih.gov These models can learn from existing reaction data to predict the products of new reactions with high accuracy. neurips.cc By representing molecules as numerical fingerprints, machine learning models can identify patterns in chemical structures that are related to their reactivity. chemrxiv.org This approach has the potential to guide the synthesis of novel this compound derivatives with desired properties. rsc.org The integration of machine learning with automated synthesis platforms could further accelerate the exploration of the chemical space around the this compound scaffold.
Exploration of Unique Reactivity Patterns for Functionalization
The unique structural and electronic properties of this compound make it a versatile platform for a variety of functionalization reactions. Researchers are actively exploring new reactivity patterns to synthesize novel derivatives with diverse applications.
The functionalization of C-H bonds is a particularly active area of research, as it allows for the direct modification of the indene core without the need for pre-functionalized starting materials. nih.govrsc.orgsigmaaldrich.com Radical C-H functionalization reactions, initiated by hydrogen-atom transfer (HAT), have emerged as a powerful strategy for introducing new functional groups at C(sp³)-H bonds under mild conditions. nih.govrsc.org
Palladium-catalyzed cross-coupling reactions are also widely used for the functionalization of indene derivatives. beilstein-journals.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For example, palladium-catalyzed reductive N-heteroannulation has been used to synthesize substituted 3-alkoxyindoles. beilstein-journals.org The development of novel catalytic systems, including the use of specific ligands, continues to expand the scope of these reactions. chemrxiv.org
The exploration of cycloaddition reactions and other pericyclic reactions involving the indene system also offers opportunities for the synthesis of complex polycyclic structures. The inherent reactivity of the double bond and the hydroxyl group in this compound can be strategically exploited to create a wide range of molecular architectures.
| Reaction Type | Description | Potential Application |
| C-H Functionalization | Direct conversion of C-H bonds to other functional groups. nih.govrsc.orgsigmaaldrich.com | Late-stage modification of complex molecules. |
| Palladium-Catalyzed Cross-Coupling | Formation of C-C and C-heteroatom bonds. beilstein-journals.org | Synthesis of highly substituted indene derivatives. |
| Carbonylative Cyclization | Incorporation of a carbonyl group during ring formation. beilstein-journals.org | Access to novel heterocyclic systems. |
| Reductive N-Heteroannulation | Formation of nitrogen-containing heterocyclic rings. beilstein-journals.org | Synthesis of indole-fused compounds. |
Q & A
Basic Research Questions
Q. What are the primary synthetic methodologies for 3-hydroxyindene derivatives, and how do solvent systems influence reaction efficiency?
- Methodological Answer : this compound derivatives are commonly synthesized via nucleophilic addition to ketones or photoelimination (e.g., Norrish Type II reactions). Evidence suggests aqueous-phase synthesis is advantageous for eco-friendly C–C bond formation, reducing organic solvent use while maintaining yield . For example, indan-1-one derivatives can be generated via photochemical elimination of methoxy precursors, with reaction rates monitored under controlled pH conditions (e.g., acetic acid buffers) .
- Key Considerations : Optimize solvent polarity and pH to stabilize intermediates. Use kinetic studies (e.g., UV-Vis spectroscopy) to track enolization/ketonization equilibria .
Q. How can researchers characterize the structural stability of this compound under varying pH conditions?
- Methodological Answer : Stability is influenced by keto-enol tautomerism. Use NMR (¹H/¹³C) and UV-Vis spectroscopy to monitor tautomeric equilibria. For instance, in acidic aqueous solutions (HClO₄), this compound undergoes rapid ketonization (rate constants: 10⁻³–10⁻⁴ s⁻¹), while alkaline conditions stabilize the enol form. Equilibrium constants (pKₐE = 9.48, pKₐK = 16.96) derived from buffer-dependent kinetic studies are critical for predicting stability .
- Key Considerations : Employ ionic strength adjustments (e.g., 0.10 mol dm⁻³) to mimic physiological or industrial conditions .
Q. What analytical techniques are most effective for quantifying this compound in complex matrices?
- Methodological Answer : HPLC-MS and GC-MS provide high sensitivity for quantification, especially when paired with derivatization (e.g., silylation for GC). For tautomer-specific analysis, tandem IR spectroscopy identifies enol/keto conformers via O–H and C=O stretching frequencies .
- Key Considerations : Validate methods using spiked recovery experiments in biological or environmental samples to account for matrix effects.
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the tautomeric equilibrium of this compound derivatives?
- Methodological Answer : Substituents alter electron density at the carbonyl group, shifting equilibria. Computational studies (DFT/B3LYP) can predict ΔG values for tautomerization. Experimentally, introduce electron-withdrawing groups (e.g., –NO₂) to stabilize the keto form, or bulky groups (e.g., –Ph) to sterically hinder enolization. Compare with acetophenone derivatives (pKₐE = 10.40) to contextualize substituent effects .
- Key Considerations : Cross-validate computational models with kinetic data (e.g., bromine scavenging for enolization rates) .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in tautomeric ratios or impurity profiles. Apply the "principal contradiction" framework: identify the dominant factor (e.g., enol content) influencing bioactivity. Use standardized assays (e.g., enzyme inhibition under controlled pH) and purity verification (HPLC >98%). Cross-reference literature to isolate confounding variables (e.g., solvent residues) .
- Key Considerations : Replicate studies under identical conditions (pH, temperature) and disclose synthetic protocols in full to ensure reproducibility .
Q. What experimental designs are optimal for studying the mechanistic pathways of this compound in catalytic reactions?
- Methodological Answer : Use isotopic labeling (e.g., deuterated solvents) and in-situ FTIR to track proton transfer steps in keto-enol interconversion. For photochemical reactions, employ laser flash photolysis to identify transient intermediates. Compare kinetic isotope effects (KIE) to distinguish between concerted and stepwise mechanisms .
- Key Considerations : Design multi-variable experiments (pH, light intensity, catalyst loading) to map reaction coordinates .
Data Analysis and Reporting Guidelines
- Handling Raw Data : Large datasets (e.g., kinetic time courses) should be appended, while processed data (e.g., rate constants, equilibrium values) must be included in the main text with error margins (±SD) .
- Addressing Uncertainties : Quantify instrument error (e.g., spectrophotometer drift) and methodological bias (e.g., scavenger efficiency in enol trapping) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
